molecular formula C13H21NO4 B3034726 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- CAS No. 2125500-35-6

3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-

Cat. No.: B3034726
CAS No.: 2125500-35-6
M. Wt: 255.31 g/mol
InChI Key: RZIDCDXFSTUXMB-NXEZZACHSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- is a complex organic compound with a molecular weight of 255.31 g/mol[_{{{CITATION{{{1{3-cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084558?context=bbe). It is characterized by a cyclohexene ring with a carboxylic acid group at the first position and a methyl ester group at the carboxylic acid end, along with a tert-butoxycarbonyl (Boc) protected amino group at the sixth position[{{{CITATION{{{_1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Starting from Cyclohexene: : Cyclohexene can be oxidized to cyclohexene-1-carboxylic acid, which is then esterified to form the methyl ester.

  • Amination and Protection: : The amino group can be introduced through amination reactions, followed by protection using Boc-anhydride to form the tert-butoxycarbonyl protected amino group[_{{{CITATION{{{1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ...[{{{CITATION{{{_2{3-Cyclohexene-1-carboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=4771-80-6).

  • Stereochemistry Control: : The stereochemistry at the 1R,6R positions can be controlled using chiral catalysts or starting materials to ensure the desired configuration[_{{{CITATION{{{_1{3-cyclohexene-1-carboxylic acid, 6-[(1,1-dimethylethoxy)carbonyl]amino ....

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistency and efficiency. The process includes careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the cyclohexene ring to a more oxidized state, such as cyclohexane-1,2-dione.

  • Reduction: : Reduction reactions can reduce the carboxylic acid group to an alcohol.

  • Substitution: : Substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Boc deprotection can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

  • Oxidation: : Cyclohexane-1,2-dione.

  • Reduction: : Cyclohexene-1-carboxylic acid methyl ester.

  • Substitution: : Various amino-functionalized derivatives depending on the substituent used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : It can be used as a building block in the synthesis of biologically active compounds.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • 3-Cyclohexene-1-carboxylic acid: : Lacks the Boc-protected amino group.

  • Cyclohexene-1-carboxylic acid methyl ester: : Lacks the Boc-protected amino group and the stereochemistry control.

  • Other Boc-protected amino acids: : May have different ring structures or substituents.

Properties

IUPAC Name

methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
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3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
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3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
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3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
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3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
Reactant of Route 6
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-

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